Butyltris(2-hydroxyethyl)ammonium hydroxide

Description

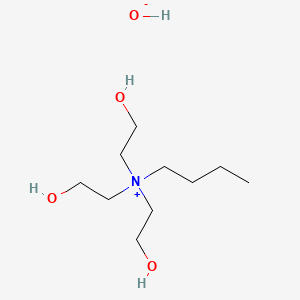

Butyltris(2-hydroxyethyl)ammonium hydroxide is a quaternary ammonium compound characterized by a butyl group and three 2-hydroxyethyl substituents attached to a central nitrogen atom, with a hydroxide counterion. This structure imparts strong basicity, hydrophilicity (due to hydroxyl groups), and amphiphilic behavior (from the butyl chain). It is commonly employed as a solvent for biopolymers like cellulose and as a catalyst in organic synthesis due to its robust hydroxide ion activity and nucleophilic quaternary ammonium group .

Properties

CAS No. |

71436-89-0 |

|---|---|

Molecular Formula |

C10H25NO4 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

butyl-tris(2-hydroxyethyl)azanium;hydroxide |

InChI |

InChI=1S/C10H24NO3.H2O/c1-2-3-4-11(5-8-12,6-9-13)7-10-14;/h12-14H,2-10H2,1H3;1H2/q+1;/p-1 |

InChI Key |

FHGWDFWXNIEBIE-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCO)(CCO)CCO.[OH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyltris(2-hydroxyethyl)ammonium hydroxide typically involves the reaction of butylamine with ethylene oxide. The reaction proceeds through a series of steps where ethylene oxide reacts with butylamine to form the desired product. The reaction conditions usually include controlled temperature and pressure to ensure the complete conversion of reactants to the product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through various techniques such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Butyltris(2-hydroxyethyl)ammonium hydroxide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Applications in Catalysis

2.1. Green Chemistry

One of the primary applications of butyltris(2-hydroxyethyl)ammonium hydroxide is in green chemistry as a catalyst for various organic reactions. For instance, it has been utilized in the synthesis of pharmaceuticals where it enhances reaction rates and yields while minimizing environmental impact.

- Case Study: Celecoxib Synthesis

A notable application was demonstrated in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug. The ionic liquid facilitated higher yields and shorter reaction times compared to traditional solvents, adhering to green chemistry protocols .

Solvent Properties

This compound serves as an effective solvent for various chemical reactions due to its polar nature. Its ability to dissolve both polar and non-polar compounds makes it suitable for diverse applications.

3.1. Ionic Liquid-Assisted Reactions

As an ionic liquid, it has been shown to improve the solubility of reactants and enhance reaction mechanisms in organic synthesis . This property is particularly valuable in processes requiring high selectivity and yield.

Material Science Applications

4.1. Biomaterials and Polymer Science

In material science, this compound is being explored for its potential in developing biodegradable materials. Its quaternary ammonium structure allows for modification of biopolymers like cellulose, enhancing their properties for various applications such as textiles and packaging materials.

- Case Study: Cellulose Modification

Research indicates that solutions containing quaternary ammonium hydroxides can effectively dissolve cellulose, allowing for further functionalization or regeneration into useful materials . This application highlights its role in sustainable material development.

Environmental Impact and Safety Considerations

While this compound is considered relatively safe compared to other chemical compounds, proper handling procedures should be followed to mitigate any potential risks associated with exposure. Safety data sheets should be consulted to ensure compliance with safety regulations.

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Chemical Structure | Quaternary ammonium compound |

| Solubility | Soluble in water; acts as a surfactant |

| Catalytic Role | Enhances reaction rates in organic synthesis |

| Material Science | Used for cellulose modification |

| Environmental Impact | Biodegradable; lower toxicity compared to alternatives |

Mechanism of Action

The mechanism of action of Butyltris(2-hydroxyethyl)ammonium hydroxide involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various chemical reactions. Additionally, the quaternary ammonium structure allows it to interact with negatively charged species, making it effective in catalysis and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The properties of quaternary ammonium hydroxides are highly dependent on alkyl chain length, the number of hydroxyethyl groups, and counterions. Below is a comparative analysis:

2.2 Key Property Comparisons

Basicity and Reactivity :

this compound exhibits stronger basicity than choline hydroxide due to the electron-donating effect of three hydroxyethyl groups, which stabilize the hydroxide ion. However, its basicity is comparable to Tris(2-hydroxyethyl)methylammonium hydroxide, as both share similar hydroxyethyl substituents .Solubility and Hydrophilicity :

The butyl chain in this compound reduces water solubility compared to methyl or ethyl analogs (e.g., [N1(2OH)₃][NTf₂]), but the three hydroxyethyl groups mitigate this effect, enabling solubility in polar solvents. In contrast, bistriflimide-based ionic liquids ([NTf₂]⁻) are more hydrophobic .Thermal Stability :

Hydroxide-based compounds (e.g., this compound) generally have lower thermal stability than bistriflimide salts ([NTf₂]⁻), which are stable up to 300°C. However, the butyl chain may enhance stability compared to methyl derivatives due to reduced volatility .- Hydrogen Bonding and Crystallinity: this compound forms extensive O–H⋯O and N–H⋯O hydrogen bonds, similar to Bis(2-hydroxyethyl)ammonium picrate.

2.3 Application-Specific Differences

Cellulose Dissolution :

this compound outperforms choline hydroxide in dissolving cellulose due to its larger hydrophobic domain (butyl group), which disrupts cellulose crystalline structure more effectively .Catalysis :

Both this compound and its methyl analog act as bases in SN2 reactions, but the butyl variant’s bulkier structure may sterically hinder certain nucleophilic substitutions .

Research Findings and Data

- Synthesis : this compound is synthesized via quaternization of tris(2-hydroxyethyl)amine with butyl halides, followed by anion exchange, a method analogous to methyl/ethyl derivatives .

- Crystallography : Bis(2-hydroxyethyl)ammonium picrate forms a 3D network via hydrogen bonds (R²²(10) and R²¹(6) motifs), whereas this compound’s structure remains less characterized but is expected to exhibit similar intermolecular interactions .

- Stability : Tris(2-hydroxyethyl)methylammonium hydroxide is stabilized with MEHQ to prevent radical degradation, a strategy that may also apply to the butyl variant .

Biological Activity

Butyltris(2-hydroxyethyl)ammonium hydroxide is an ionic liquid that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

This compound has the chemical formula C10H25NO4 and is classified as a quaternary ammonium compound. Its structure includes a butyl group and three hydroxyethyl groups attached to the nitrogen atom, which contributes to its hydrophilicity and potential interactions with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicity : Preliminary studies indicate that this compound exhibits low toxicity levels. For instance, the lethal concentration (LC50) values for similar ionic liquids have been reported to be significantly higher than those for traditional ammonium salts, suggesting a safer profile for biological applications .

- Biodegradability : Research shows that this compound is highly biodegradable. This characteristic is crucial for environmental applications, as it reduces the risk of long-term ecological impacts .

- Antimicrobial Activity : Similar compounds in the same class have demonstrated antimicrobial properties. The presence of hydroxyethyl groups may enhance interactions with microbial membranes, leading to increased efficacy against various pathogens .

Case Study 1: Toxicological Assessment

A study conducted on the toxicity of ammonium hydroxides, including this compound, revealed that these compounds can cause gastrointestinal damage upon ingestion. However, the severity of damage varied significantly among different ammonium compounds. The study utilized biomarkers such as intestinal fatty acid binding protein (IFABP) to assess enterocyte damage, indicating that while some ammonium hydroxides are harmful, this compound showed relatively lower toxicity levels in comparison .

Case Study 2: Biodegradation Studies

In biodegradation tests, this compound was found to degrade rapidly in microbial environments. The biodegradation rate was measured at approximately 95%, highlighting its potential as an environmentally friendly solvent . This rapid degradation is attributed to the compound's structure, which facilitates microbial metabolism.

Table 1: Toxicity Comparison of Ammonium Compounds

| Compound | LC50 (mol/L) | Toxicity Level |

|---|---|---|

| This compound | >0.35 | Low |

| N-methyl imidazolium lactate | 0.01 - 0.35 | Moderate |

| Ammonium Hydroxide | <0.01 | High |

Table 2: Biodegradation Rates of Ionic Liquids

| Ionic Liquid | Biodegradation Rate (%) |

|---|---|

| This compound | 95 |

| (2-Hydroxyethyl)ammonium lactate | 60 |

| N-methyl imidazolium lactate | 40 |

The biological mechanism of action for this compound primarily involves its interaction with cell membranes due to its amphiphilic nature. This property allows it to disrupt microbial membranes, leading to cell lysis and death in susceptible organisms. Additionally, its ability to form hydrogen bonds with biological macromolecules may facilitate its incorporation into various biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.